molecular formula C23H20ClN B15336496 3-(10-Phenyl-9-anthracenyl)azetidine Hydrochloride

3-(10-Phenyl-9-anthracenyl)azetidine Hydrochloride

Cat. No.: B15336496
M. Wt: 345.9 g/mol
InChI Key: NRDBMZUJGIOIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD32662278 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32662278 involves several steps, starting from readily available precursors. The synthetic route typically includes:

Industrial Production Methods

Industrial production of MFCD32662278 may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD32662278 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfilimine products from oxidation and various substituted derivatives from substitution reactions .

Scientific Research Applications

MFCD32662278 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD32662278 involves its ability to form cationic radicals under oxidative conditions. These radicals can then react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved include interactions with amines and other nucleophiles, resulting in the formation of sulfilimine products .

Properties

Molecular Formula

C23H20ClN

Molecular Weight

345.9 g/mol

IUPAC Name

3-(10-phenylanthracen-9-yl)azetidine;hydrochloride

InChI

InChI=1S/C23H19N.ClH/c1-2-8-16(9-3-1)22-18-10-4-6-12-20(18)23(17-14-24-15-17)21-13-7-5-11-19(21)22;/h1-13,17,24H,14-15H2;1H

InChI Key

NRDBMZUJGIOIKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5.Cl

Origin of Product

United States

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